4,5,6-trimethoxy-2-(3,4,5-trimethoxyphenyl)-1H-indene-1,3(2H)-dione
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Overview
Description
4,5,6-Trimethoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a dihydroindene core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-trimethoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-indene-1,3-dione typically involves the following steps:
Formation of the Indene Core: The indene core can be synthesized through a series of cyclization reactions starting from appropriate precursors such as substituted benzaldehydes and acetophenones.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Final Cyclization and Oxidation: The final step involves cyclization and oxidation to form the dihydroindene-dione structure. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trimethoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce additional functional groups into the aromatic rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4,5,6-Trimethoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, as it can inhibit tubulin polymerization, a key process in cell division.
Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,5,6-trimethoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-indene-1,3-dione involves its interaction with cellular targets such as tubulin. By binding to tubulin, the compound inhibits its polymerization, thereby disrupting the formation of microtubules essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Benzylidene Indanones: These compounds also inhibit tubulin polymerization and have similar anticancer properties.
Indole Imines: These compounds exhibit a broad range of biological activities, including anticancer, antibacterial, and antifungal properties.
Uniqueness
4,5,6-Trimethoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-indene-1,3-dione is unique due to its multiple methoxy groups and dihydroindene core, which contribute to its distinct chemical and biological properties. Its ability to inhibit tubulin polymerization with high potency makes it a promising candidate for further drug development and research.
Properties
Molecular Formula |
C21H22O8 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
4,5,6-trimethoxy-2-(3,4,5-trimethoxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C21H22O8/c1-24-12-7-10(8-13(25-2)19(12)27-4)15-17(22)11-9-14(26-3)20(28-5)21(29-6)16(11)18(15)23/h7-9,15H,1-6H3 |
InChI Key |
OZDSBQZZIMORKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=O)C3=CC(=C(C(=C3C2=O)OC)OC)OC |
Origin of Product |
United States |
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